7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
CAS No.: 1019137-74-6
Cat. No.: VC4282766
Molecular Formula: C12H9N3OS
Molecular Weight: 243.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019137-74-6 |
|---|---|
| Molecular Formula | C12H9N3OS |
| Molecular Weight | 243.28 |
| IUPAC Name | 7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
| Standard InChI Key | PBKWDXLDBPRYIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, reflects its bicyclic framework comprising a pyrrolidine ring fused to a pyrimidin-4-one system. Key structural features include:
-
A phenyl group at position 7, contributing aromaticity and lipophilicity.
-
A thioxo (C=S) group at position 2, enhancing electron delocalization and metal-binding capacity.
-
A tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one core, which imposes conformational constraints critical for bioactivity .
The molecular formula C₁₂H₉N₃OS (MW: 243.28 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O and InChIKey PBKWDXLDBPRYIF-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Solubility and Stability
Experimental solubility data remain unreported, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMSO) due to the thioxo and carbonyl groups. The compound’s stability under physiological conditions is uncharacterized, though analogous pyrimidinones exhibit pH-dependent hydrolysis .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one likely involves multistep strategies analogous to those for related thieno-pyrimidinones :
-
Gewald Reaction: Condensation of a ketone (e.g., 1-methylpiperidin-4-one) with ethyl cyanoacetate and elemental sulfur yields a thieno-pyridine intermediate .
-
Cyclization with Thiourea: Treatment with phenyl isothiocyanate facilitates cyclization to form the thioxo-pyrimidinone core .
-
Functionalization: Introduction of the phenyl group via Suzuki coupling or nucleophilic aromatic substitution.
A representative pathway is summarized below:
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring proper positioning of the phenyl and thioxo groups.
-
Purification: Separation from byproducts (e.g., unreacted thiourea derivatives) requires chromatography or recrystallization .
Biological Activities and Mechanism of Action
Enzyme Inhibition
Preliminary assays suggest the compound inhibits kinases and proteases, likely via:
-
Metal Chelation: The thioxo group binds catalytic zinc ions in metalloproteases.
-
Hydrogen Bonding: The pyrimidinone carbonyl interacts with active-site residues .
In silico docking studies predict strong affinity for the ATP-binding pocket of cyclin-dependent kinases (CDKs), with a calculated Ki of 42 nM.
Therapeutic Applications and Preclinical Studies
Oncology
The compound’s kinase inhibitory profile positions it as a candidate for targeted cancer therapy. In murine xenograft models, related pyrimidinones reduced tumor volume by 60–70% at 10 mg/kg doses . Mechanistically, these compounds induce G1 cell cycle arrest and apoptosis via p53 upregulation .
Neurodegenerative Diseases
Thioxo-pyrimidinones modulate acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer’s and Parkinson’s diseases . While IC₅₀ values for the target compound are unpublished, analogs inhibit AChE at submicromolar concentrations .
Comparative Analysis with Structural Analogs
4-Phenyl-2-thioxo-indeno-pyrimidinone (CID 2817305)
This analog replaces the pyrrolidine ring with an indenone system, increasing molecular weight (292.4 vs. 243.28 g/mol) and lipophilicity (clogP 3.1 vs. 2.4) . Despite these differences, both compounds share:
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinones
These sulfur-containing analogs demonstrate superior antiviral activity (EC₅₀: 0.5–1.2 µM against HIV-1) . The absence of a thieno ring in the target compound may reduce off-target effects but also limit bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume